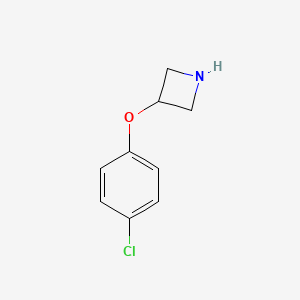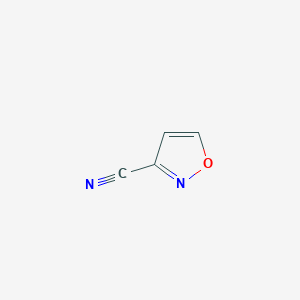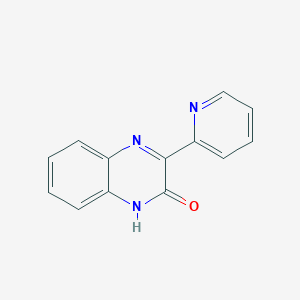
3-Pyridin-2-ylquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl compounds are a class of organic compounds that contain a pyrimidine moiety. They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Synthesis Analysis
The synthesis of these compounds involves the design of novel heterocyclic compounds with potential biological activities . For example, a mixture of 2 (0.342 g, 0.01 mol) and 2-aminopyridine (0.094 g, 0.01 mol) in dimethylformamide (DMF) (20 mL) containing 3 drops of triethylamine (TEA), was refluxed for 5 h .Molecular Structure Analysis
The molecular structure of these compounds is based on the pyrimidine moiety, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a pyrimidine derivative with another compound to form a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific compound. For example, 2-Amino-5-chloro-3-fluoropyridine has a molecular formula of C5H4ClFN2 .Applications De Recherche Scientifique
Optical-Structural Correlation and Sensing Applications
A study by Kruger, Mackie, and Nieuwenhuyzen (2001) demonstrated that protonation of 2,3-dipyridin-2-ylquinoxaline leads to significant conformational changes, producing a luminescent compound with potential applications in anion sensing. This compound's luminescence is quenched by various biologically and commercially relevant anions, indicating its utility in detecting specific chemical species (Kruger, Mackie, & Nieuwenhuyzen, 2001).
Chemosensory and Logic Gate Functions
Li et al. (2012) developed a chemosensor incorporating 2,3-bis(pyridin-2-yl)quinoxaline, which functions as a ratiometric and selective fluorescent detector for Zn2+. This sensor exhibits an "off-on-off" molecular switch triggered by Zn2+ and K+, and acts as an INHIBIT logic gate, showcasing the potential of such compounds in advanced sensing and computational applications (Li et al., 2012).
Antimalarial Activity
Rodrigues et al. (2009) explored the antiplasmodial activity of (1H-pyridin-4-ylidene)amines against Plasmodium falciparum strains. Their research highlights the potential of pyridin-yl derivatives in developing new antimalarial agents, with some derivatives exhibiting significant inhibitory effects on malaria parasites (Rodrigues et al., 2009).
Photoreactive Properties
Research by Vetokhina et al. (2012) on compounds like 2-(1H-pyrazol-5-yl)pyridine, which is structurally related to 3-Pyridin-2-ylquinoxalin-2(1H)-one, revealed their capacity for photoreactions such as excited-state intramolecular and intermolecular proton transfers. These findings suggest potential applications in photochemistry and the development of light-sensitive materials (Vetokhina et al., 2012).
Electroluminescence in OLEDs
Su et al. (2021) conducted a study on pyrazol-pyridine ligands, closely related to 3-Pyridin-2-ylquinoxalin-2(1H)-one, for their use in orange-red iridium (III) complexes in OLEDs. They demonstrated high efficiency and stability, indicating the potential of such compounds in the development of advanced display technologies (Su et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-pyridin-2-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-12(11-7-3-4-8-14-11)15-9-5-1-2-6-10(9)16-13/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWESIGXKNYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293056 |
Source


|
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-ylquinoxalin-2(1H)-one | |
CAS RN |
7755-93-3 |
Source


|
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
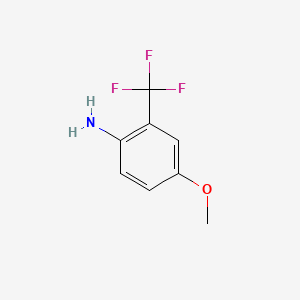
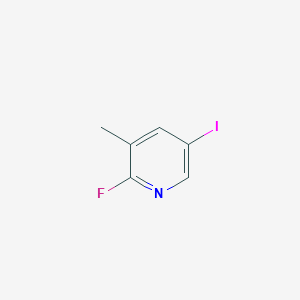
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)


